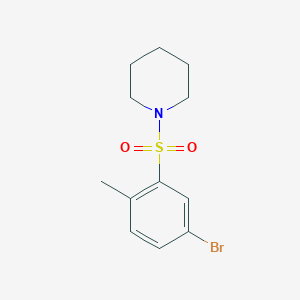

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine

Description

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine is a sulfonamide derivative featuring a piperidine ring attached to a sulfonyl group, which is further substituted with a bromo and methyl group on the phenyl ring. This compound is of interest in medicinal chemistry, particularly in the context of urea transporter (UT-B) inhibition, as suggested by structural analogs studied in pharmacological research . The bromine atom likely enhances binding via halogen interactions, while the methyl group contributes to steric and electronic modulation.

Properties

IUPAC Name |

1-(5-bromo-2-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBFAISHCPYJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine typically involves the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with piperidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids or sulfonates.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- Target Compound : The 5-bromo-2-methylphenyl group provides a balance of electron-withdrawing (Br) and electron-donating (CH₃) effects. This combination may optimize interactions with hydrophobic pockets in biological targets.

- The additional 4-methyl group may further modulate lipophilicity .

- 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine () : A methoxy group at the 2-position enhances electron-donating effects compared to methyl, which could influence binding kinetics and metabolic stability .

Sulfonamide Group Modifications

- Sulfonylpiperidine vs. Sulfonylpyrrolidine : Replacing piperidine (6-membered ring) with pyrrolidine (5-membered ring) increases ring strain and reduces conformational flexibility. For example, 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine () may exhibit different binding modes due to reduced rotational freedom .

- Sulfonic Amide (SO₂NH₂) vs. Sulfonylpiperidine : indicates that sulfonic amide substitution (e.g., PU1424) reduces UT-B inhibitory activity compared to sulfonylpiperidine derivatives, highlighting the importance of the piperidine group in maintaining potency .

Heterocyclic and Functional Group Variations

- Trifluoromethyl Substitution : Compounds like 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine () introduce a CF₃ group, enhancing lipophilicity and resistance to oxidative metabolism, which could improve bioavailability .

Structural-Activity Relationship (SAR) Insights

Key findings from and related studies include:

- Methoxy vs. Methyl at R4 : Methoxy groups at R4 (e.g., PU1451) enhance UT-B inhibition compared to acetamide or carbamate substituents, suggesting hydrogen-bonding interactions are critical .

- Position of Bromine : The 5-bromo substitution on the phenyl ring is conserved across active analogs, implying a role in target recognition via halogen bonding .

Physicochemical and Pharmacological Properties

Biological Activity

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : C12H16BrNO2S

- IUPAC Name : 1-(5-bromo-2-methylphenyl)sulfonylpiperidine

- CAS Number : 364736-61-8

The compound is a derivative of piperidine, characterized by a sulfonyl group attached to a brominated aromatic ring. Its structure suggests potential interactions with various biological targets, making it a candidate for further research into its therapeutic applications.

Synthesis and Preparation

The synthesis of 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine typically involves the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with piperidine. The reaction conditions are critical for achieving high purity and yield, often requiring optimization of temperature and pressure.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors due to the presence of the sulfonyl group. This group may facilitate binding to protein targets, influencing various signaling pathways. Although detailed mechanisms remain under investigation, initial studies suggest that it may affect cellular processes linked to inflammation and cancer progression.

Biological Activity

1-(5-Bromo-2-methylphenyl)sulfonylpiperidine has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting potential use in treating infections.

- Anticancer Properties : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The specific effects of 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine on cancer cells are still being evaluated.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Anticancer | Inhibits proliferation in vitro | |

| Cytokine Modulation | Enhances release in immune cells |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies were conducted on human cancer cell lines to assess the anticancer properties of the compound. Results indicated that treatment with 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine resulted in reduced cell viability and induced apoptosis, highlighting its potential as a therapeutic agent against cancer.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 1-(5-Bromo-2-methylphenyl)sulfonylpiperidine. Modifications at various positions on the phenyl ring or piperidine moiety could enhance potency or selectivity towards specific biological targets.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Bromo-5-methylphenyl)sulfonylpiperidine | Similar sulfonamide structure | Moderate anticancer activity |

| 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine | Methoxy substitution | Enhanced antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.